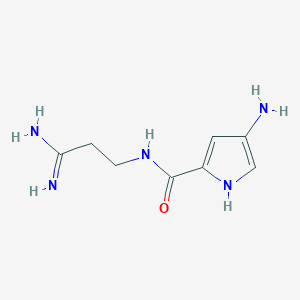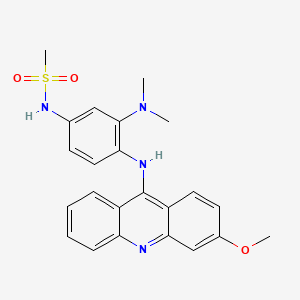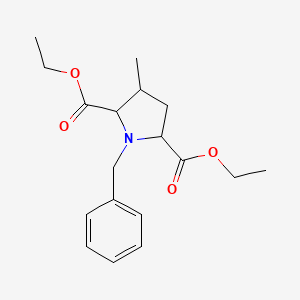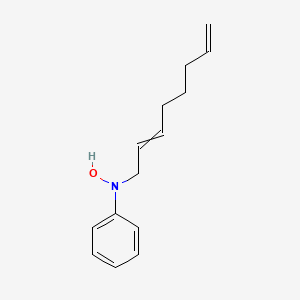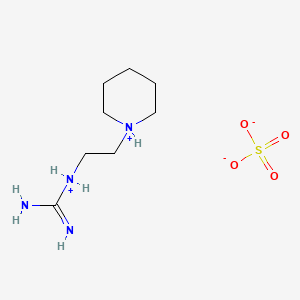
Piperidino ethyl guanidine sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidino ethyl guanidine sulphate is a chemical compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidino ethyl guanidine sulphate typically involves the reaction of piperidine with ethyl guanidine in the presence of a suitable catalyst. One common method is the guanylation of piperidine using ethyl guanidine under mild conditions. This reaction can be catalyzed by transition metals such as scandium triflate or ytterbium triflate, which facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of reactants, controlled reaction temperatures, and the use of efficient catalysts to maximize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidino ethyl guanidine sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or guanidine moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Piperidino ethyl guanidine sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of piperidino ethyl guanidine sulphate involves its interaction with specific molecular targets and pathways. It is known to act as a strong base and nucleophile, facilitating various chemical transformations. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Acetylguanidine: Derived from guanidine and acetic anhydride, used in various chemical applications.
2-Cyanoguanidine (Dicyandiamide): A derivative of cyanamide, used in the synthesis of other guanidines.
Uniqueness: Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
101517-10-6 |
|---|---|
Molekularformel |
C8H20N4O4S |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
carbamimidoyl(2-piperidin-1-ium-1-ylethyl)azanium;sulfate |
InChI |
InChI=1S/C8H18N4.H2O4S/c9-8(10)11-4-7-12-5-2-1-3-6-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4) |
InChI-Schlüssel |
LYNDKEYSEBKFIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
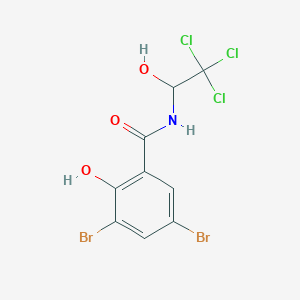
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
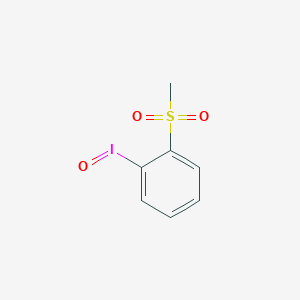
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
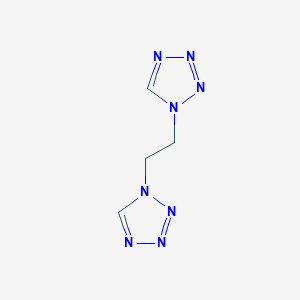
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
